molecular formula C4H11ClN2O2S B2375046 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride CAS No. 2138522-64-0

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride

Cat. No.: B2375046
CAS No.: 2138522-64-0
M. Wt: 186.65
InChI Key: VSEWMIULXMORBL-UHFFFAOYSA-N
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Description

It belongs to the class of isothiazolidine derivatives and has a molecular formula of C4H9N2O2S.HCl. This compound is characterized by its unique structure, which includes an isothiazolidine ring and an aminomethyl group.

Preparation Methods

The synthesis of 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride involves several steps. One common synthetic route includes the reaction of isothiazolidine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity.

Chemical Reactions Analysis

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.

Scientific Research Applications

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride can be compared with other isothiazolidine derivatives. Similar compounds include:

  • 2-(Aminomethyl)isothiazolidine 1,1-dioxide
  • 4-(Aminomethyl)isothiazolidine 1,1-dioxide These compounds share a similar core structure but differ in the position of the aminomethyl group. The unique positioning of the aminomethyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-3-4-1-2-9(7,8)6-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWMIULXMORBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138522-64-0
Record name 3-(aminomethyl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride
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